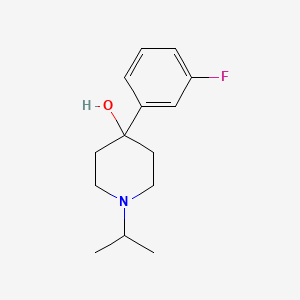
4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine is a chemical compound that belongs to the class of piperidines, which are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an isopropyl group attached to the piperidine ring. Piperidines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: . One common synthetic route is the reaction of 3-fluorophenylacetonitrile with isopropylamine to form the piperidine ring, followed by hydroxylation and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-pressure reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
科学研究应用
4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine has several scientific research applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
相似化合物的比较
4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine is structurally similar to other piperidine derivatives, but its unique combination of functional groups gives it distinct properties. Some similar compounds include:
4-(3-Fluorophenyl)piperidine: Lacks the hydroxy and isopropyl groups.
4-Hydroxy-1-methylpiperidine: Lacks the fluorophenyl group.
4-(3-Fluorophenyl)-1-ethylpiperidine: Has an ethyl group instead of an isopropyl group.
These compounds may exhibit different biological activities and chemical reactivity due to the variations in their structures.
生物活性
4-(3-Fluorophenyl)-4-hydroxy-1-iso-propylpiperidine is a chemical compound belonging to the piperidine family, characterized by a unique structural configuration that includes a hydroxy group and a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and metabolic pathways.
Structural Characteristics
The molecular formula of this compound is C16H22FNO with a molecular weight of approximately 275.36 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H22FNO |
| Molecular Weight | 275.36 g/mol |
| Functional Groups | Hydroxy, Fluorophenyl |
| Structural Features | Piperidine ring |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The hydroxy group can participate in hydrogen bonding, while the fluorinated phenyl group enhances binding affinity through hydrophobic interactions. These interactions modulate the activity of various biological pathways, including neurotransmitter systems involved in mood regulation and appetite control.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Study on Orexin Receptor Agonism
In one study, the effects of this compound on orexin receptor activity were evaluated using in vitro assays. The results indicated a significant increase in receptor activation compared to control compounds, suggesting its potential use in treating conditions related to orexin deficiency.
Antimicrobial Evaluation
Another investigation focused on similar piperidine derivatives demonstrated their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. These findings underscore the need for further exploration of this compound’s antimicrobial properties .
属性
IUPAC Name |
4-(3-fluorophenyl)-1-propan-2-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-11(2)16-8-6-14(17,7-9-16)12-4-3-5-13(15)10-12/h3-5,10-11,17H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTLPCAUZJHNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














